All-cis-icosa-11,14,17-trienoic acid is an icosatrienoic acid having three cis- double bonds at positions 11, 14 and 17. It is a fatty acid 20:3 and an omega-3 fatty acid. It is a conjugate acid of an (11Z,14Z,17Z)-icosatrienoate. 11,14,17-Eicosatrienoic acid is a natural product found in Elaeis guineensis and Caenorhabditis elegans with data available. Eicosatrienoic Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and exactly 3 double bonds. Six different isomers can be called by this name.
Physical and Chemical Properties Analysis
Cellular Signaling:
Sperm Maturation: ETA acts as a sperm maturation factor (SMF) in the lugworm Arenicola marina, inducing spawning in males []. The precise mechanism of action is not fully understood but may involve increasing oxygen consumption in sperm suspensions [].
Inflammation:
Inflammatory Bowel Disease (IBD): Studies suggest that ETA may have both prophylactic and therapeutic effects on experimentally produced bowel lesions []. While the exact mechanisms are unclear, dietary supplementation with ETA has shown promising results in reducing inflammation scores.
Macrophage Activity: ETA may be involved in the formation of 5-oxo-7-glutathionyl-8,11,14-eicosatrienoic acid (FOG7), a biologically active molecule produced by murine peritoneal macrophages []. FOG7 synthesis appears to be catalyzed by leukotriene C4 synthase.
Skin Health:
Photoaging and UV Damage: ETA exhibits potential photoprotective effects in human skin. Studies have shown that ETA levels increase in photoaged and UV-irradiated human skin, and it may inhibit matrix metalloproteinase (MMP)-1 expression, a key enzyme involved in collagen degradation []. This suggests a potential role for ETA in mitigating UV-induced skin damage and aging.
Neuroprotection:
Memory and Neuroinflammation: Hizikia fusiforme functional oil (HFFO), which contains ETA, has demonstrated neuroprotective effects in zebrafish models of memory deficit induced by lipopolysaccharides (LPS) and aluminum trichloride (AlCl3) []. HFFO treatment reduced cognitive deficits, lowered pro-inflammatory cytokine levels, and increased acetylcholine levels in the zebrafish brain, suggesting a potential role for ETA in preventing or mitigating neuroinflammation and memory impairment.
Essential Fatty Acid Deficiency:
Biochemical Marker: ETA serves as a biomarker for essential fatty acid deficiency. In conditions where essential fatty acid intake is insufficient, the body compensates by increasing the production of ETA from oleic acid []. Elevated levels of ETA in tissues and plasma are, therefore, indicative of an essential fatty acid deficiency.
Applications
Mosquito Larvicidal Activity: 8,11,14-Eicosatrienoic acid extracted from the plant Gliricidia sepium exhibits larvicidal activity against Culex quinquefasciatus mosquito larvae and pupae []. This finding suggests potential applications in mosquito control strategies.
Related Compounds
5,8,11-Eicosatrienoic acid
Compound Description: 5,8,11-Eicosatrienoic acid is an omega-9 fatty acid that is synthesized from oleic acid when there is a deficiency of essential fatty acids, particularly linoleic acid. [] It is often used as a marker for essential fatty acid deficiency. [, ] 5,8,11-Eicosatrienoic acid can be further metabolized by enzymes such as cyclooxygenase and lipoxygenase. [, ] It has been shown to have some biological activity, for example, inducing spawning in male lugworms. []
8,11,14-Eicosatrienoic acid
Compound Description: 8,11,14-Eicosatrienoic acid is an omega-6 fatty acid that acts as a precursor to prostaglandin E1. [, , ] It is metabolized by enzymes such as cyclooxygenase and lipoxygenase. [, ] Studies have shown its ability to induce spawning in male lugworms, suggesting potential hormonal roles. [, , ]
Compound Description: Arachidonic acid is an omega-6 polyunsaturated fatty acid that serves as a precursor to various biologically active molecules, including prostaglandins, thromboxanes, and leukotrienes. [, , ] It is found in the phospholipids of cell membranes and released for enzymatic conversion by phospholipase A2. [, ]
Eicosapentaenoic acid (EPA)
Compound Description: Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid primarily found in marine sources. [, , ] It competes with arachidonic acid for enzymes involved in eicosanoid synthesis, leading to the production of less inflammatory mediators. []
Docosahexaenoic acid (DHA)
Compound Description: Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid abundantly found in fish oils. [, ] It is a crucial component of cell membranes, especially in the brain and retina, playing vital roles in neuronal function and development. []
11,14,17-Eicosatrienoic acid
Compound Description: 11,14,17-Eicosatrienoic acid is an omega-3 fatty acid. Studies indicate that, unlike 8,11,14-eicosatrienoic acid, it does not induce sperm activation in Arenicola marina. []
5,8,11,14,17-Eicosapentaenoic acid
Compound Description: 5,8,11,14,17-Eicosapentaenoic acid, more commonly known as eicosapentaenoic acid (EPA), is an omega-3 fatty acid with diverse physiological roles. It serves as a precursor for anti-inflammatory mediators and competes with arachidonic acid for enzymatic conversion. [, ]
14,15-Epoxyeicosatrienoic acid
Compound Description: 14,15-Epoxyeicosatrienoic acid is an epoxyeicosatrienoic acid (EET) formed through the metabolism of arachidonic acid by cytochrome P450 epoxygenases. [, ] EETs, including 14,15-Epoxyeicosatrienoic acid, have been implicated in various physiological processes, including vasodilation and angiogenesis. []
15-Hydroxy-5,8,11-eicosatrienoic acid (15-HETrE)
Compound Description: 15-Hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) is a metabolite formed from arachidonic acid through a series of enzymatic reactions involving lipoxygenases and reductases. [, ]
Source and Classification
11,14,17-Eicosatrienoic acid is primarily derived from natural sources such as fish oils and certain plant oils. It is classified as a polyunsaturated fatty acid, specifically an omega-3 fatty acid due to the position of its first double bond relative to the terminal methyl group of the carbon chain. Its systematic name is cis-11,14,17-eicosatrienoic acid, with a molecular formula of C20H34O2 and a molar mass of approximately 306.49g/mol.
Synthesis Analysis
The synthesis of 11,14,17-eicosatrienoic acid can be achieved through several methods:
Extraction from Natural Sources:
The compound can be extracted from oils rich in omega-3 fatty acids, such as fish oil or certain seed oils.
The extraction process typically involves cold pressing or solvent extraction methods to isolate the fatty acids from the lipid matrix.
Chemical Synthesis:
A common laboratory method involves the elongation of shorter-chain fatty acids using specific enzymes or chemical reagents.
For instance, starting with alpha-linolenic acid (C18:3), enzymatic elongation can be performed to add two carbon units to form eicosatrienoic acid.
Another method includes the use of chemical reactions such as esterification where the fatty acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl esters .
Technical Parameters
Reaction Conditions: The esterification reaction typically requires reflux conditions to ensure complete conversion.
Yield Optimization: Reaction parameters such as temperature and time must be optimized to achieve high yields.
Molecular Structure Analysis
The molecular structure of 11,14,17-eicosatrienoic acid can be described as follows:
Structure: It consists of a linear chain of 20 carbon atoms with three cis double bonds located at positions 11, 14, and 17.
Configuration: The presence of cis double bonds contributes to its fluidity and biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
OXI-4503 is investigated in clinical trials for treating cancer/tumors. OXI-4503 is a solid. OXI-4503 blocks and destroys tumor vasculature, resulting in extensive tumor cell death and necrosis. OXI-4503 (combretastatin A1 di-phosphate / CA1P) is a unique and highly potent, dual-mechanism vascular disrupting agent (VDA). In addition, however, preclinical data demonstrates that OXI-4503 is metabolized by oxidative enzymes (e.g., tyrosinase and peroxidases), which are elevated in many solid tumors and tumor infiltrates, to an orthoquinone chemical species that has direct cytotoxic effects on tumor cells. Preclinical studies have demonstrated that OXI-4503 has (i) single-agent activity against a range of xenograft tumor models; and (ii) synergistic or additive effects when incorporated in various combination regimens with chemotherapy, molecularly-targeted therapies (including tumor-angiogenesis inhibitors), and radiation therapy. Combretastatin A1 Diphosphate is the diphosphate prodrug of the stilbenoid combretastatin A1, originally isolated from the plant Combretum caffrum, with vascular-disrupting and antineoplastic activities. Upon administration, combretastatin A1 diphosphate (CA1P) is dephosphorylated to the active metabolite combretastatin A1 (CA1), which promotes rapid microtubule depolymerization; endothelial cell mitotic arrest and apoptosis, destruction of the tumor vasculature, disruption of tumor blood flow and tumor cell necrosis may ensue. In addition, orthoquinone intermediates, metabolized from combretastatin A1 by oxidative enzymes found to be elevated in some tumor types, may bind to tumor cell thiol-specific antioxidant proteins and DNA, and stimulate oxidative stress by enhancing superoxide/hydrogen peroxide production. CA1 binds to tubulin at the same site as colchicine but with higher affinity.
Rigosertib is an N-[2-methoxy-5-({[2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl}methyl)phenyl]glycine in which the double bond has E-configuration. It is a non-ATP-competitive inhibitor of PLK1 with an IC50 of 9 nM and exhibits anti-cancer properties. It has a role as a microtubule-destabilising agent, an EC 2.7.11.21 (polo kinase) inhibitor, an apoptosis inducer and an antineoplastic agent. It is a conjugate acid of a rigosertib(1-). Rigosertib has been used in trials studying the treatment and basic science of MDS, RAEB, Cancer, Hepatoma, and Neoplasms, among others. Rigosertib is a synthetic benzyl styryl sulfone analogue and Ras mimetic, with potential antineoplastic activity. Upon administration, rigosertib targets and binds to Ras-binding domain (RBD) found in many Ras effector proteins, including Raf kinase and phosphatidylinositol 3-kinase (PI3K). This prevents Ras from binding to its targets and inhibits Ras-mediated signaling pathways, including Ras/Raf/Erk, Ras/CRAF/polo-like kinase1 (Plk1), and Ras/ PI3K/Akt signaling pathways. This induces cell cycle arrest and apoptosis and inhibits proliferation in a variety of susceptible tumor cells.